molecular formula C10H20O3 B14162058 4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol CAS No. 3663-45-4

4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol

Katalognummer: B14162058
CAS-Nummer: 3663-45-4
Molekulargewicht: 188.26 g/mol
InChI-Schlüssel: FJOWHXOYIIREHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol is an organic compound with a unique structure that includes a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol typically involves the reaction of 2-ethyl-2-methyl-1,3-dioxolane with butanal under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which is then reduced to the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethyl-2-methyl-1,3-dioxolane: A related compound with similar structural features but lacking the butanol moiety.

    (2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate: Another related compound with an acrylate group instead of the butanol moiety.

    ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A stereoisomer with a similar dioxolane ring structure.

Uniqueness

4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol is unique due to the presence of both the dioxolane ring and the butanol moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

3663-45-4

Molekularformel

C10H20O3

Molekulargewicht

188.26 g/mol

IUPAC-Name

4-(2-ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol

InChI

InChI=1S/C10H20O3/c1-3-10(2)12-8-9(13-10)6-4-5-7-11/h9,11H,3-8H2,1-2H3

InChI-Schlüssel

FJOWHXOYIIREHB-UHFFFAOYSA-N

Kanonische SMILES

CCC1(OCC(O1)CCCCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.